molecular formula C7H14N2O2 B3353885 Methyl 4-methylpiperazine-2-carboxylate CAS No. 56903-89-0

Methyl 4-methylpiperazine-2-carboxylate

Cat. No. B3353885
CAS RN: 56903-89-0
M. Wt: 158.2 g/mol
InChI Key: IGLUXKFXZQJKBN-UHFFFAOYSA-N
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Description

“Methyl 4-methylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is also known by other names such as “2-Piperazinecarboxylic acid, 4-methyl-, methyl ester” and "methyl 4-methylpiperazine-2-carboxylate" .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-methylpiperazine-2-carboxylate” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methylpiperazine-2-carboxylate” consists of a piperazine ring which has a methyl group and a carboxylate ester group attached to it . The average mass of the molecule is 158.198 Da and the monoisotopic mass is 158.105530 Da .

Scientific Research Applications

Drug Synthesis

“Methyl 4-methylpiperazine-2-carboxylate” can be used in the synthesis of various drugs . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Molecular Biology Studies

This compound can be used in molecular biology studies. The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Organic Chemistry Investigations

“Methyl 4-methylpiperazine-2-carboxylate” can be used in organic chemistry investigations. The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

Kinase Inhibitors

The compound can be used in the synthesis of kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and other diseases.

Receptor Modulators

“Methyl 4-methylpiperazine-2-carboxylate” can be used in the synthesis of receptor modulators . These are used to increase or decrease the activity of various receptors in the body, which can have therapeutic effects.

Synthetic Methodologies

The compound can be used in various synthetic methodologies . For example, it can be used in Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

properties

IUPAC Name

methyl 4-methylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-8-6(5-9)7(10)11-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUXKFXZQJKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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